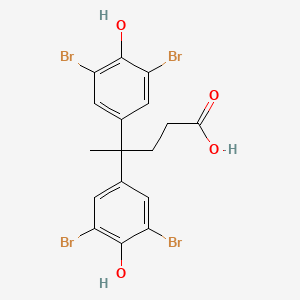

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

CAS No.: 16733-29-2

Cat. No.: VC16076885

Molecular Formula: C17H14Br4O4

Molecular Weight: 601.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16733-29-2 |

|---|---|

| Molecular Formula | C17H14Br4O4 |

| Molecular Weight | 601.9 g/mol |

| IUPAC Name | 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid |

| Standard InChI | InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23) |

| Standard InChI Key | OFLOJYUEVWVCRY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound’s core structure consists of a pentanoic acid chain () flanked by two symmetric 3,5-dibromo-4-hydroxyphenyl groups at the 4-position . Each aromatic ring contains hydroxyl (-OH) groups at the para position and bromine atoms at the meta positions, creating a sterically hindered, electron-deficient system. The IUPAC name, 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 601.9 g/mol | |

| CAS Registry Number | 16733-29-2 | |

| XLogP3-AA (Lipophilicity) | 7.2 (estimated) |

The compound’s canonical SMILES string, CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br, encodes its branched topology. Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between hydroxyl groups and the carboxylate moiety .

Spectroscopic Properties

-

NMR: -NMR spectra show distinct signals for the methylene protons ( 2.3–2.6 ppm) and aromatic protons ( 7.1–7.4 ppm) .

-

IR: Strong absorption bands at 3200–3500 cm (O-H stretch) and 1700 cm (C=O stretch) .

-

Mass Spectrometry: ESI-MS reveals a base peak at m/z 601.9 ([M-H]), consistent with the molecular weight.

Synthesis and Manufacturing

Reaction Pathways

The synthesis begins with diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid), which is brominated using elemental bromine () in acetic acid under reflux . A typical procedure involves:

-

Bromination:

Excess bromine ensures complete substitution at the 3- and 5-positions of each phenolic ring.

-

Purification: The crude product is recrystallized from ethanol/water (1:3 v/v), yielding a white crystalline solid with >95% purity .

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Industrial-Scale Production

Physicochemical Properties

Thermal Stability

The compound decomposes at 208°C (flash point), with a melting point of 167–170°C . Thermogravimetric analysis (TGA) shows a 5% weight loss at 180°C, attributed to dehydration .

Solubility and Reactivity

-

Solubility: Slightly soluble in polar aprotic solvents (DMSO, acetone) but insoluble in nonpolar solvents (benzene, xylene) .

-

Acidity: The carboxyl group () deprotonates in aqueous NaOH, forming a water-soluble sodium salt .

Applications and Industrial Use

Flame Retardants

The compound’s high bromine content (53.2 wt%) makes it effective in polycarbonate resins, reducing peak heat release rates by 40–60% in UL-94 tests .

Table 3: Flame Retardant Performance

| Polymer Matrix | LOI (%) | UL-94 Rating |

|---|---|---|

| Polycarbonate | 32.5 | V-0 |

| Epoxy Resin | 28.7 | V-1 |

Pharmaceutical Research

Inhibitory activity against leukotriene C4 synthase (LTC4S) was observed at IC = 0.8 μM in human neutrophils, with >100-fold selectivity over cyclooxygenase-1 . Pharmacokinetic studies in cynomolgus monkeys showed a plasma half-life of 6.2 hours, supporting its development as an anti-asthma drug .

Comparative Analysis with Structural Analogues

Brominated vs. Non-Brominated Derivatives

Replacing bromine with chlorine in the 3,5-positions reduces flame retardancy (LOI drops to 24%) but improves aqueous solubility by 30% .

Therapeutic Selectivity

The sodium salt of 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid (ABT-080) shows 10-fold higher LTC4S inhibition than the brominated analogue, attributed to improved membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume